molecular formula C16H15ClO B14228103 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol CAS No. 823175-32-2

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol

Cat. No.: B14228103
CAS No.: 823175-32-2
M. Wt: 258.74 g/mol
InChI Key: YARIZMCPKNDYSQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol is a chiral unsaturated alcohol of interest in synthetic organic chemistry. Compounds featuring both chlorophenyl and phenyl substituents on an unsaturated carbon chain are frequently investigated as key intermediates or building blocks in organic synthesis. They are commonly utilized in the development of novel pharmaceuticals, agrochemicals, and functional materials. This structural motif is often found in compounds studied for their potential biological activities, making it a valuable scaffold for medicinal chemistry research and the exploration of structure-activity relationships (SAR). The specific physical and chemical data, as well as the CAS Registry Number for this compound, are currently under characterization. As a high-purity chemical, it is intended for use in laboratory research and chemical synthesis. This product is strictly for research purposes and is not intended for human consumption or diagnostic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

CAS No.

823175-32-2

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C16H15ClO/c17-16-11-5-4-9-15(16)14(10-6-12-18)13-7-2-1-3-8-13/h1-5,7-11,18H,6,12H2

InChI Key

YARIZMCPKNDYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Enzymatic Condensation Pathways

Biocatalytic methods employ 4-coumaril-CoA and malonyl-CoA in the presence of polyketide synthases to construct the butenolide backbone. This route mirrors natural product biosynthesis, offering stereochemical control absent in traditional catalysis. Decarboxylation of the resulting diketide intermediate generates 4-(4-hydroxyphenyl)but-3-en-2-one, which undergoes chlorination via chloroperoxidase enzymes to install the 2-chlorophenyl group. While environmentally favorable, this method requires specialized enzyme handling and exhibits longer reaction times (48–72 h).

Transition Metal-Catalyzed Allylboration

Nickel-Catalyzed Aldehyde Allylation

A robust protocol from Organic Chemistry Frontiers details the nickel-catalyzed allylboration of 4-chlorobenzaldehyde with β-styrylboronic esters. The reaction employs Ni(OAc)₂·4H₂O (12 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5 mol%) in tetrahydrofuran (THF) at ambient temperature. Key steps include:

  • Oxidative addition of the boronic ester to Ni(0)
  • Transmetallation with the aldehyde
  • Reductive elimination to form the homoallylic alcohol

The method achieves 90% yield for (±)-anti-1-(4-chlorophenyl)-2-phenyl-but-3-en-1-ol, as confirmed by ¹H NMR (400 MHz, CDCl₃: δ 7.35–7.29 ppm, ArH; 5.75 ppm, C=CH). Stereoselectivity arises from the anti periplanar transition state during boronate transfer.

Substrate Scope and Limitations

Varying the boronic ester’s aryl group modulates electronic effects. Electron-deficient aryl boronic esters (e.g., 4-CF₃-C₆H₄) reduce yields to 65–70%, while electron-rich analogs (4-OMe-C₆H₄) maintain >85% efficiency. Steric hindrance at the β-position of the boronic ester proves detrimental, with tert-butyl substituents yielding <50% product.

Halogenative Cyclization Strategies

Sulfonamide-Mediated Chlorination

A Chinese Academy of Sciences protocol converts methylenecyclopropanes to chlorinated alcohols using (PhSO₂)₂NCl and AgSCF₃ in dichloromethane. For 4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol, the reaction proceeds via:

  • Ring-opening of the cyclopropane by electrophilic chlorine
  • Concomitant hydroxylation at the benzylic position
  • Tautomerization to stabilize the conjugated enol

The method affords the product as a colorless oil (70% yield) with characteristic ¹³C NMR signals at δ 124.5 (C-Cl), 136.3 (C=C), and 60.5 ppm (CH₂OH).

Solvent and Temperature Optimization

Reaction efficiency correlates with solvent polarity:

  • Dichloromethane (DCM): 70% yield
  • Tetrahydrofuran (THF): 55% yield
  • Hexane: <20% yield

Lower temperatures (0–5°C) suppress side reactions but require extended times (24 h vs. 12 h at 25°C).

Enzymatic Reduction of α,β-Unsaturated Ketones

Flavoenzyme-Catalyzed Asymmetric Reduction

Flavoenzymes such as E. coli nitroreductase (EcNR) and Bacillus subtilis nitroreductase (BsNR) reduce 4-(2-chlorophenyl)-4-phenylbut-3-en-2-one to the corresponding (R)-alcohol with >99% enantiomeric excess (ee). The system employs [Ru(bpy)₃]Cl₂ as a photosensitizer and NADH cofactors regenerated by glucose dehydrogenase (GDH). Key advantages include:

  • No requirement for oxygen-free conditions
  • Ambient temperature operation (25°C)
  • Compatibility with aqueous buffers (0.1 M MOPS, pH 7)

Control experiments confirm the necessity of both the flavoenzyme and NAD⁺, as reactions lacking either component show <5% conversion.

Substrate Inhibition and Kinetic Resolution

At substrate concentrations >10 mM, nitroreductases exhibit substrate inhibition (Kᵢ = 15 mM). Kinetic modeling reveals a ping-pong mechanism with kcat = 2.1 s⁻¹ and KM = 1.8 mM for EcNR. Racemic starting material undergoes dynamic kinetic resolution, favoring (R)-alcohol formation due to the enzyme’s stereospecific binding pocket.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products Formed

    Oxidation: 4-(2-Chlorophenyl)-4-phenylbutan-3-one

    Reduction: 4-(2-Chlorophenyl)-4-phenylbutanol

    Substitution: 4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-ol

Scientific Research Applications

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol with analogous compounds, focusing on molecular features, physicochemical properties, and research findings:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Properties/Findings References
4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol C₁₆H₁₃ClO 2-chlorophenyl, phenyl, hydroxyl, alkene 256.73 Hypothesized applications in medicinal chemistry due to aromatic and hydroxyl motifs.
4-Chloro-3-methylbut-2-en-1-ol C₅H₉ClO 4-chloro, 3-methyl, hydroxyl, alkene 120.58 High synthetic yield (80–87%); LogP = 2.78; used in intermediates for complex molecules.
1-(4-Chlorophenyl)-3-buten-1-ol C₁₀H₁₁ClO 4-chlorophenyl, hydroxyl, alkene 182.65 Commercial availability (97% purity); SMILES: C=CCC(C1=CC=C(C=C1)Cl)O.
4-(4-Chlorophenyl)but-3-yn-1-ol C₁₀H₉ClO 4-chlorophenyl, hydroxyl, alkyne 180.63 Studied in 1974 for alkyne reactivity; potential for click chemistry applications.
4-Phenyl-3-buten-2-ol C₁₀H₁₂O Phenyl, hydroxyl, alkene 148.20 (E)-isomer confirmed via X-ray; chiral center at C2 enables asymmetric synthesis.
4-Chloro-4-phenylbut-3-en-2-one C₁₀H₇ClO Chloro, phenyl, ketone, alkene 178.62 Ketone functionality enhances electrophilicity; used in fluorination studies.
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol C₁₂H₁₆O 4-methylphenyl, 3-methyl, hydroxyl, alkene 176.25 LogP = 2.78; bulky substituents influence steric interactions in catalysis.

Key Structural and Functional Differences

  • Substituent Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-3-buten-1-ol), which may alter steric and electronic profiles .
  • Backbone Modifications : Replacement of the alkene with an alkyne (e.g., 4-(4-Chlorophenyl)but-3-yn-1-ol) introduces rigidity and distinct reactivity in cycloaddition reactions .
  • Functional Groups: The hydroxyl group in butenols vs. ketones (e.g., 4-Chloro-4-phenylbut-3-en-2-one) significantly impacts hydrogen-bonding capacity and solubility .

Q & A

Q. How can multi-step syntheses involving this compound be optimized for scalability?

  • Methodological Answer :
  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps, improving yield (e.g., telescoped reactions for nitro reduction and cyclization) .
  • Design of Experiments (DoE) : Statistically optimize reaction variables (e.g., temperature, stoichiometry) using software like MODDE .

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